molecular formula C8H7NO3 B12438920 (2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid

(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid

Cat. No.: B12438920
M. Wt: 165.15 g/mol
InChI Key: GPGCFLDKCNSBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with a ketone group at the 6-position and a propenoic acid moiety at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl nicotinate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight . This reaction results in the formation of 3-(ethoxycarbonyl)pyridine 1-oxide, which can be further converted to the desired compound through subsequent reactions.

Chemical Reactions Analysis

(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as m-CPBA and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine alcohol derivatives .

Mechanism of Action

The mechanism of action of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . By inhibiting these enzymes, the compound can reduce collagen production and potentially alleviate fibrotic conditions. Additionally, its interaction with other molecular targets may contribute to its antimicrobial and antitumor activities.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)

InChI Key

GPGCFLDKCNSBSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.